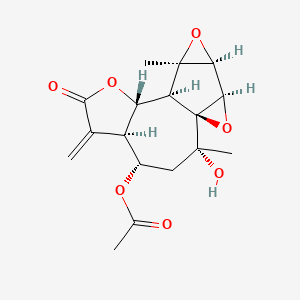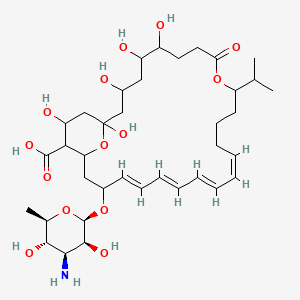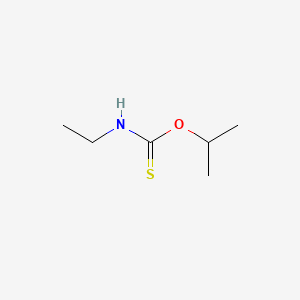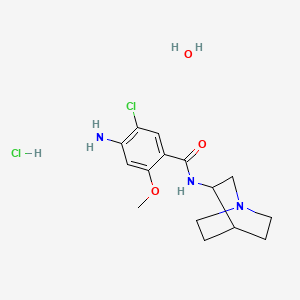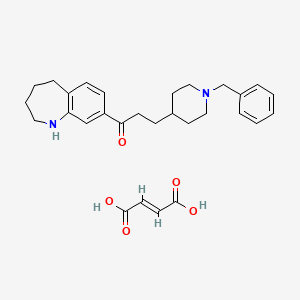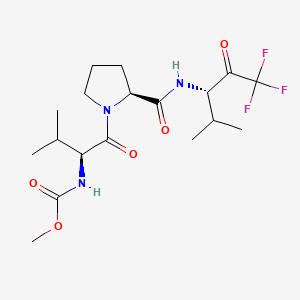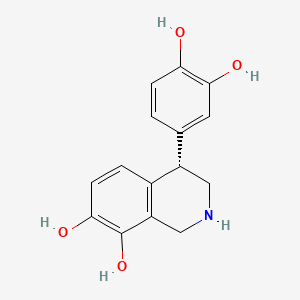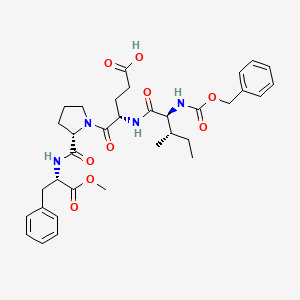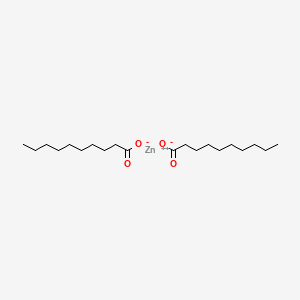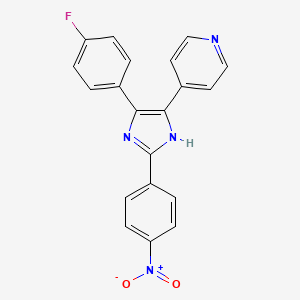
PD 169316
Descripción general
Descripción
PD-169316 es un inhibidor potente y selectivo de la proteína quinasa 38 activada por mitógeno (MAPK). Este compuesto es conocido por su capacidad para inhibir la actividad quinasa de la p38 fosforilada sin afectar las quinasas ascendentes. PD-169316 tiene una fórmula molecular de C20H13FN4O2 y un peso molecular de 360,34 g/mol . Se utiliza ampliamente en la investigación científica para estudiar el papel de la p38 MAPK en varios procesos celulares, incluida la producción de citoquinas, la apoptosis y la respuesta a los estímulos de estrés .
Aplicaciones Científicas De Investigación
PD-169316 tiene una amplia gama de aplicaciones de investigación científica, entre ellas:
Química: Se utiliza como herramienta para estudiar la inhibición de la p38 MAPK y sus efectos en varias reacciones químicas.
Biología: PD-169316 se utiliza para investigar el papel de la p38 MAPK en procesos celulares como la producción de citoquinas, la apoptosis y la respuesta a los estímulos de estrés
Medicina: Este compuesto se utiliza en estudios preclínicos para explorar sus posibles efectos terapéuticos en enfermedades como el cáncer, la inflamación y los trastornos neurodegenerativos
Industria: PD-169316 se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos que se dirigen a la p38 MAPK
Mecanismo De Acción
PD-169316 ejerce sus efectos inhibiendo selectivamente la actividad quinasa de la p38 MAPK fosforilada. Esta inhibición bloquea las vías de señalización descendentes mediadas por la p38 MAPK, lo que lleva a la supresión de la producción de citoquinas, la apoptosis y otras respuestas celulares a los estímulos de estrés . Los objetivos moleculares de PD-169316 incluyen el sitio activo de la p38 MAPK, donde compite con el trifosfato de adenosina (ATP) por la unión .
Análisis Bioquímico
Biochemical Properties
PD 169316 plays a crucial role in biochemical reactions by inhibiting p38 MAPK. This inhibition is competitive and reversible, with an IC₅₀ value of 89 nM . This compound interacts with p38 MAPK by competing with ATP for binding to the kinase’s active site. This interaction blocks the phosphorylation and activation of downstream targets, thereby modulating various cellular responses. The compound has been shown to inhibit apoptosis induced by trophic factor withdrawal in both neuronal and non-neuronal cell lines .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. By inhibiting p38 MAPK, this compound influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been found to protect cells from apoptosis in response to stimuli such as trophic factor withdrawal and gamma-irradiation . Additionally, this compound modulates cytokine production and responses to insulin and antigen challenges, highlighting its role in immune and metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of p38 MAPK. This compound binds to the ATP-binding site of p38 MAPK, preventing the kinase from phosphorylating and activating its downstream targets . This inhibition disrupts the p38 MAPK/MAPKAP-K2/HSP27 signaling module, which is involved in various cellular responses to stress and inflammation . By blocking this pathway, this compound modulates gene expression and cellular functions related to stress responses and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and protected from light, with stock solutions remaining stable for up to four months . Over time, this compound continues to inhibit p38 MAPK activity, leading to sustained modulation of cellular responses. Long-term studies have shown that this compound can maintain its protective effects against apoptosis and modulate cytokine production over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits p38 MAPK activity and modulates cellular responses without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including potential impacts on cellular viability and function . Studies have shown that there is a threshold effect, where the benefits of p38 MAPK inhibition are maximized without inducing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to p38 MAPK signaling. By inhibiting p38 MAPK, this compound affects the phosphorylation and activation of downstream targets involved in stress responses, apoptosis, and cytokine production . The compound interacts with various enzymes and cofactors within these pathways, modulating metabolic flux and metabolite levels . This inhibition can lead to changes in cellular metabolism and energy homeostasis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion due to its cell-permeable nature . The compound can accumulate in specific cellular compartments, where it exerts its inhibitory effects on p38 MAPK . This compound does not rely on specific transporters or binding proteins for its distribution, allowing it to effectively reach its target kinase within the cell .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with p38 MAPK . The compound does not possess specific targeting signals or post-translational modifications that direct it to other compartments or organelles . By localizing within the cytoplasm, this compound can effectively inhibit p38 MAPK and modulate cellular responses to stress and inflammation .
Métodos De Preparación
La síntesis de PD-169316 implica varios pasos, comenzando con la preparación de la estructura central del imidazol. La ruta sintética generalmente incluye los siguientes pasos:
Formación del anillo de imidazol: Esto implica la condensación de 4-fluorobenzaldehído con 4-nitrobenzaldehído y acetato de amonio en presencia de ácido acético para formar el anillo de imidazol.
Introducción del anillo de piridina: El intermedio de imidazol se hace reaccionar entonces con 4-bromopiridina en presencia de una base como el carbonato de potasio para introducir el anillo de piridina.
Purificación: El producto final se purifica mediante técnicas como la recristalización o la cromatografía para obtener PD-169316 con alta pureza
3. Análisis de las reacciones químicas
PD-169316 experimenta varias reacciones químicas, entre ellas:
Oxidación: El grupo nitro en PD-169316 puede reducirse a un grupo amino en condiciones específicas.
Sustitución: El átomo de flúor en el anillo de fenilo puede sustituirse con otros nucleófilos en condiciones adecuadas.
Hidrólisis: El anillo de imidazol puede sufrir hidrólisis en condiciones ácidas o básicas.
Los reactivos y las condiciones comunes que se utilizan en estas reacciones incluyen agentes reductores como el gas hidrógeno y el paladio sobre carbón para la reducción, nucleófilos como el metóxido de sodio para la sustitución, y ácidos o bases para la hidrólisis . Los productos principales que se forman a partir de estas reacciones dependen de los reactivos y las condiciones específicas que se utilizan.
Análisis De Reacciones Químicas
PD-169316 undergoes various chemical reactions, including:
Oxidation: The nitro group in PD-169316 can be reduced to an amino group under specific conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The imidazole ring can undergo hydrolysis under acidic or basic conditions.
Common reagents and conditions used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction, nucleophiles such as sodium methoxide for substitution, and acids or bases for hydrolysis . The major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
PD-169316 es único por su alta selectividad y potencia como inhibidor de la p38 MAPK. Compuestos similares incluyen:
SB203580: Otro inhibidor selectivo de la p38 MAPK con una estructura química diferente.
BIRB 796: Un inhibidor de la p38 MAPK altamente potente con un mecanismo de acción distinto.
VX-702: Un inhibidor de la p38 MAPK con posibles aplicaciones terapéuticas en enfermedades inflamatorias.
PD-169316 destaca por su inhibición específica de la p38 MAPK fosforilada sin afectar a las quinasas ascendentes, lo que lo convierte en una herramienta valiosa en la investigación .
Propiedades
IUPAC Name |
4-[4-(4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazol-5-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN4O2/c21-16-5-1-13(2-6-16)18-19(14-9-11-22-12-10-14)24-20(23-18)15-3-7-17(8-4-15)25(26)27/h1-12H,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIYKDUASORTBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042684 | |
| Record name | 2-(4-Nitrophenyl)-4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152121-53-4 | |
| Record name | PD-169316 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152121534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PD-169316 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17040 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(4-Nitrophenyl)-4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PD-169316 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GX3Y2V80CV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopropyl-6-[4-[(2-phenylbenzoyl)amino]benzoyl]-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxamide](/img/structure/B1684274.png)

